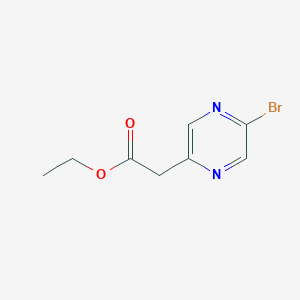![molecular formula C12H19NO2 B2394331 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one CAS No. 2361639-26-9](/img/structure/B2394331.png)
1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one, also known as TTA, is a synthetic compound with potential therapeutic applications. It belongs to the class of spiro compounds and has been studied extensively for its pharmacological properties.
Mécanisme D'action
1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one's mechanism of action is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been shown to activate PPARγ and to regulate the expression of genes involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce inflammation and oxidative stress. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been shown to have anti-cancer effects by inducing apoptosis and inhibiting tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one is stable and can be stored for long periods without degradation. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been extensively studied, and its pharmacological properties are well characterized. However, 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one also has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the pharmacological properties of natural compounds. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one's mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one. One direction is to further investigate 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one's mechanism of action and its effects on gene expression. Another direction is to explore 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one's potential therapeutic applications in other diseases, such as neurodegenerative diseases. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one's effects on cognitive function and neuroprotection suggest that it may have potential in these areas. Additionally, it may be interesting to investigate the potential of 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one in combination with other drugs for synergistic effects. Finally, future research may focus on the development of 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one derivatives with improved pharmacological properties.
Méthodes De Synthèse
1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one can be synthesized in a few steps starting from commercially available materials. The synthesis method involves the reaction of 2,4-pentanedione with 1,2-diaminocyclohexane to form a spiro intermediate, which is then reacted with ethyl chloroacetate to form 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one. The synthesis of 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been extensively studied for its pharmacological properties. It has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and obesity. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Propriétés
IUPAC Name |
1-(1-oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-8-3-5-12(7-9-13)6-4-10-15-12/h2H,1,3-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMMNQMJZWEQMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2(CCCO2)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2394248.png)
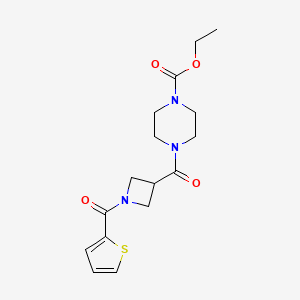
![2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2394251.png)

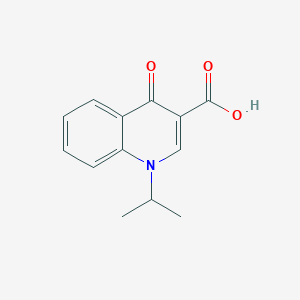
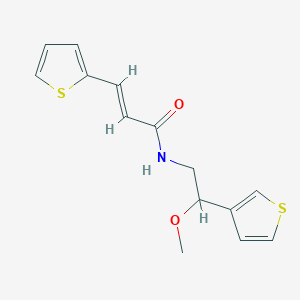
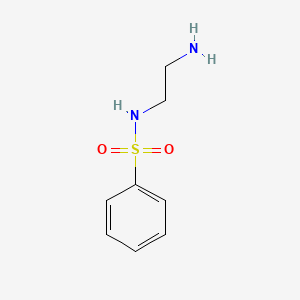
![Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2394261.png)
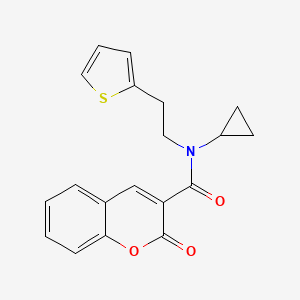

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2394266.png)
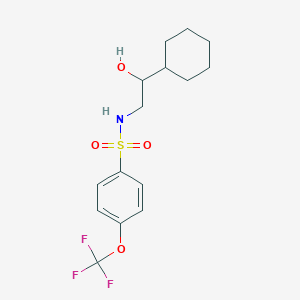
![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2394270.png)
